molecular formula C25H19NO B11819969 5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline

5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline

Cat. No.: B11819969
M. Wt: 349.4 g/mol
InChI Key: TXIZQKNFUYTZCR-UHFFFAOYSA-N
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Description

5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline is a complex organic compound that features a phenanthrene core substituted with a furan ring and a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline typically involves multi-step organic reactions. One common approach is the multi-component reaction (MCR) method, which allows for the efficient construction of complex molecules from simpler starting materials. For instance, the synthesis might involve the condensation of a phenanthrene derivative with a furan-containing aldehyde and an aniline derivative under acidic or basic conditions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure consistent and scalable production .

Chemical Reactions Analysis

Types of Reactions

5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction of a nitro group would produce an amine .

Scientific Research Applications

5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[6-(Furan-3-yl)phenanthren-4-yl]-2-methylaniline is unique due to its specific combination of a phenanthrene core, furan ring, and methylaniline group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C25H19NO

Molecular Weight

349.4 g/mol

IUPAC Name

5-[6-(furan-3-yl)phenanthren-4-yl]-2-methylaniline

InChI

InChI=1S/C25H19NO/c1-16-5-6-20(14-24(16)26)22-4-2-3-18-9-7-17-8-10-19(13-23(17)25(18)22)21-11-12-27-15-21/h2-15H,26H2,1H3

InChI Key

TXIZQKNFUYTZCR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CC3=C2C4=C(C=C3)C=CC(=C4)C5=COC=C5)N

Origin of Product

United States

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